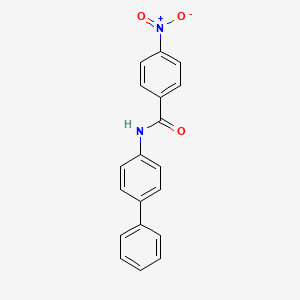

N-4-biphenylyl-4-nitrobenzamide

Description

N-4-Biphenylyl-4-nitrobenzamide is a nitrobenzamide derivative characterized by a biphenyl group attached to the amide nitrogen and a nitro substituent at the para position of the benzamide ring. Nitrobenzamides are frequently studied for their electronic properties, crystallographic behavior, and biological activity, often serving as precursors for pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

4-nitro-N-(4-phenylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c22-19(16-8-12-18(13-9-16)21(23)24)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALMPRBXHVKBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-4-biphenylyl-4-nitrobenzamide to four structurally related nitrobenzamide derivatives, focusing on substituent effects, synthesis, and crystallographic data where available.

N-(4-Bromophenyl)-4-Nitrobenzamide

- Structure : Features a bromine atom at the para position of the phenyl group attached to the amide nitrogen.

- Synthesis: Prepared via reaction of 4-amino-N-(4-bromophenyl)benzamide with acid chlorides in tetrahydrofuran (THF) using pyridine as a base .

- Crystallography : Single-crystal X-ray diffraction confirmed a planar benzamide core with bond lengths and angles consistent with delocalized π-electron systems. The bromine substituent enhances molecular packing via halogen interactions .

N-(2,2-Diphenylethyl)-4-Nitrobenzamide

- Structure : Contains a bulky 2,2-diphenylethyl group, which increases steric hindrance and reduces solubility compared to simpler aryl substituents.

- Characterization : High-resolution mass spectrometry (HRMS) and ESI-MS/MS were used to confirm the molecular ion peak and fragmentation patterns .

- Implications : The diphenylethyl group may hinder crystallinity but could improve lipid membrane permeability in drug design .

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)

- Structure : Combines bromine and methoxy groups on adjacent phenyl rings, creating a polarized electronic environment.

- Crystallography : Asymmetric unit contains two distinct molecules (A and B) with slight conformational differences. The methoxy group participates in hydrogen bonding, stabilizing the crystal lattice .

- Comparison to N-4-Biphenylyl Analog : The biphenylyl group in the target compound would likely exhibit stronger π-π stacking than 4MNB due to extended aromaticity .

N-{4-[(2,6-Dimethoxy-4-Pyrimidinyl)Sulfamoyl]Phenyl}-4-Nitrobenzamide

- Structure : Incorporates a sulfamoyl linker and a pyrimidine ring, introducing hydrogen-bonding and metal-coordination capabilities.

- Relevance : The sulfamoyl group enhances solubility in polar solvents, while the pyrimidine moiety could enable interactions with biological targets (e.g., enzymes or receptors) .

Methodological Considerations

Crystallographic analyses of these compounds often rely on the SHELX software suite, which is widely used for small-molecule structure refinement. For example, the asymmetric unit data for 4MNB and bond parameter calculations for N-(4-bromophenyl)-4-nitrobenzamide were likely processed using SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.